molecular formula C29H30N2O2 B1596023 3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide CAS No. 75805-17-3

3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide

Cat. No.: B1596023
CAS No.: 75805-17-3
M. Wt: 438.6 g/mol
InChI Key: HOUWRQXIBSGOHF-UHFFFAOYSA-N
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Description

3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phthalide core substituted with a diethylamino group and an indole moiety, making it a subject of interest in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the diethylamino group through nucleophilic substitution. The final step involves the cyclization to form the phthalide ring under controlled conditions, often using a strong acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting these parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic anhydride derivatives, while reduction could produce various alcohols or amines.

Scientific Research Applications

3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For instance, it might inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(Dimethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide
  • 3-[4-(Diethylamino)phenyl]-3-(1-methyl-2-methyl-1H-indol-3-YL)phthalide

Uniqueness

3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[4-(diethylamino)phenyl]-3-(1-ethyl-2-methylindol-3-yl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O2/c1-5-30(6-2)22-18-16-21(17-19-22)29(25-14-10-8-12-23(25)28(32)33-29)27-20(4)31(7-3)26-15-11-9-13-24(26)27/h8-19H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOUWRQXIBSGOHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C2=CC=CC=C21)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)N(CC)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00888502
Record name 1(3H)-Isobenzofuranone, 3-[4-(diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75805-17-3
Record name 3-(4-Diethylaminophenyl)-3-(1-ethyl-2-methylindol-3-yl)phthalide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75805-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1(3H)-Isobenzofuranone, 3-(4-(diethylamino)phenyl)-3-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1(3H)-Isobenzofuranone, 3-[4-(diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-
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Record name 1(3H)-Isobenzofuranone, 3-[4-(diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[4-(diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-yl)phthalide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.177
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide
Reactant of Route 2
3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide
Reactant of Route 3
3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide
Reactant of Route 4
3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide
Reactant of Route 5
3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide
Reactant of Route 6
3-[4-(Diethylamino)phenyl]-3-(1-ethyl-2-methyl-1H-indol-3-YL)phthalide

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